N,N-Diisopropylmethylamine
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Description
N,N-Diisopropylmethylamine: is an organic compound with the molecular formula C7H17N. It is a tertiary amine characterized by the presence of two isopropyl groups and one methyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
N,N-Diisopropylmethylamine, also known as Hünig’s base, is a sterically hindered amine . It is a non-nucleophilic base . The primary targets of this compound are small protons, as the two isopropyl groups and one ethyl group shield the nitrogen atom, allowing it to interact only with small protons .
Mode of Action
The compound acts by accepting protons due to its basic nature . It is commonly employed for substitution reactions . It can also act as an activator for chiral iridium N, P ligand complexes, which can be utilized in the hydrogenation of α, β-unsaturated nitriles .
Biochemical Pathways
It is known to be used in organic chemistry as a base , suggesting that it may be involved in various biochemical reactions that require a base. For example, it can be used in the alkylation reactions of secondary amines to produce tertiary amines .
Pharmacokinetics
Given its chemical properties such as its density (0754 g/mL at 20 °C) and boiling point (114°C) , it can be inferred that these properties may influence its pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diisopropylmethylamine can be synthesized through the alkylation of diisopropylamine with methyl iodide or methyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide byproduct. The reaction can be represented as follows:
(CH3
Properties
IUPAC Name |
N-methyl-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(2)8(5)7(3)4/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRXMEYARGEVIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338190 |
Source
|
Record name | N,N-Diisopropylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10342-97-9 |
Source
|
Record name | N-Methyl-N-(1-methylethyl)-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10342-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diisopropylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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